

# tert-Butyl (2-(benzylamino)ethyl)carbamate chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl (2-(benzylamino)ethyl)carbamate*

Cat. No.: B152965

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## Technical Guide: tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

### Overview

**tert-Butyl (2-(benzylamino)ethyl)carbamate** is a bifunctional organic molecule that serves as a crucial building block and intermediate in complex organic synthesis. Its structure incorporates a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary benzylamine. This differential protection allows for selective chemical transformations at either nitrogen atom, making it a versatile tool in the construction of intricate molecular architectures, particularly in the field of medicinal chemistry and drug development.

One notable application is its use as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist prescribed for insomnia.<sup>[1]</sup> The strategic arrangement of its functional groups facilitates the sequential addition of substituents, which is essential for building complex pharmaceutical agents.<sup>[1]</sup>

### Chemical and Physical Properties

The chemical properties of **tert-Butyl (2-(benzylamino)ethyl)carbamate** and its corresponding hydrochloride salt are summarized below. While specific experimental values for

properties such as melting point, boiling point, and density are not consistently reported in the literature, its physical form is generally described as a low-melting solid, semi-solid, or liquid.

## **tert-Butyl (2-(benzylamino)ethyl)carbamate (Free Base)**

Property	Value	Source(s)
CAS Number	174799-52-1	[1]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	250.34 g/mol	[2]
IUPAC Name	tert-butyl (2-(benzylamino)ethyl)carbamate	
Physical Form	Low-melting solid or semi-solid or liquid	
Typical Purity	≥95%	
Storage	2-8°C, keep in dark place, inert atmosphere	
SMILES	<chem>CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1</chem>	[2]
InChI Key	ZSJCBAQDXIZTTC-UHFFFAOYSA-N	[1]

## **tert-Butyl (2-(benzylamino)ethyl)carbamate Hydrochloride (HCl Salt)**

Property	Value	Source(s)
CAS Number	126402-64-0	[1][3]
Molecular Formula	C <sub>14</sub> H <sub>23</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][3]
Molecular Weight	286.80 g/mol	[1][3]
IUPAC Name	tert-butyl N-[2-(benzylamino)ethyl]carbamate; hydrochloride	[3]
SMILES	<chem>CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl</chem>	[3]
InChI Key	BQSIYDULWOXMLG-UHFFFAOYSA-N	[3]

## Experimental Protocols

The strategic importance of this compound lies in its synthesis and the selective deprotection of its amine groups. The following sections detail common experimental methodologies.

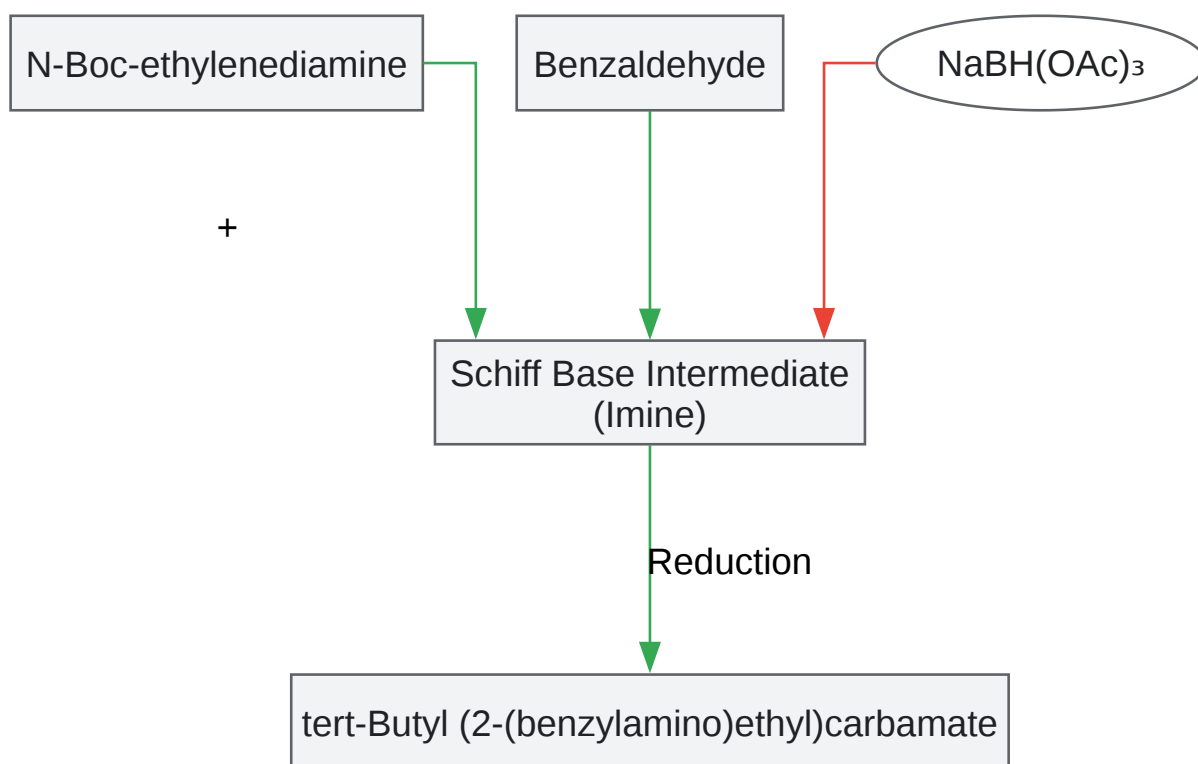
### Synthesis via Reductive Amination

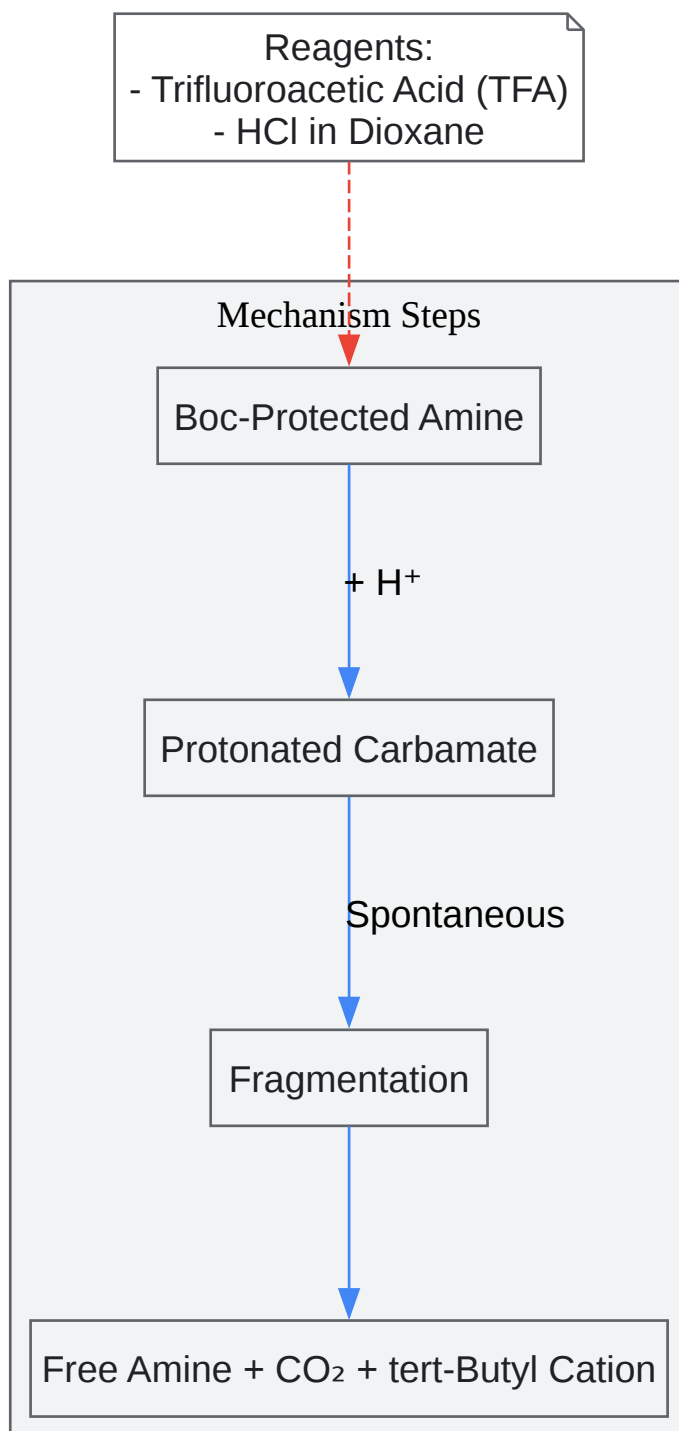
The primary route for synthesizing **tert-Butyl (2-(benzylamino)ethyl)carbamate** is the reductive amination of N-Boc-ethylenediamine with benzaldehyde.[1] This method involves the formation of a Schiff base intermediate, which is subsequently reduced in situ to the target secondary amine.

Methodology:

- Reactant Preparation:** Dissolve N-Boc-ethylenediamine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
- Imine Formation:** Stir the mixture at room temperature. The reaction can be facilitated by the addition of a mild acid catalyst or a dehydrating agent (e.g., MgSO<sub>4</sub>) to drive the equilibrium towards the imine.

- **Reduction:** Once imine formation is sufficient, introduce a reducing agent. Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) is a preferred reagent as it is mild and selective for imines over aldehydes. Add  $\text{NaBH}(\text{OAc})_3$  (1.5-2.0 eq.) portion-wise to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.





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## References

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- To cite this document: BenchChem. [tert-Butyl (2-(benzylamino)ethyl)carbamate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152965#tert-butyl-2-benzylamino-ethyl-carbamate-chemical-properties]

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